4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including a cyclopropyl group, a furan ring, and a thiazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the cyclopropyl-2-oxoethoxy group: This can be synthesized by reacting cyclopropyl ketone with ethylene glycol under acidic conditions to form the corresponding acetal, followed by oxidation to yield the desired oxoethoxy group.
Synthesis of the furan-2-yl thiazole: This can be prepared by reacting 2-bromo furan with thiourea under basic conditions to form the thiazole ring.
Coupling of the benzamide: The final step involves coupling the cyclopropyl-2-oxoethoxy group and the furan-2-yl thiazole with a benzamide precursor using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The oxo group can be reduced to form the corresponding alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its structural complexity and possible biological activity.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(2-oxoethoxy)-N-(4-(furan-2-yl)thiazol-2-yl)benzamide: Lacks the cyclopropyl group.
4-(2-cyclopropyl-2-oxoethoxy)-N-(thiazol-2-yl)benzamide: Lacks the furan ring.
4-(2-cyclopropyl-2-oxoethoxy)-N-(4-(furan-2-yl)benzamide: Lacks the thiazole ring.
Uniqueness
The presence of both the furan and thiazole rings, along with the cyclopropyl-2-oxoethoxy group, makes 4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide unique. This structural complexity may confer unique biological activities and properties compared to similar compounds.
Properties
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-16(12-3-4-12)10-25-14-7-5-13(6-8-14)18(23)21-19-20-15(11-26-19)17-2-1-9-24-17/h1-2,5-9,11-12H,3-4,10H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJPYHSDHHECQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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